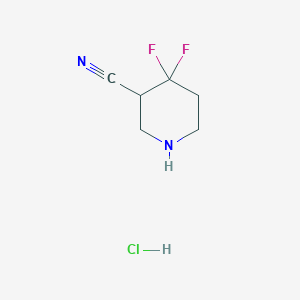4,4-Difluoropiperidine-3-carbonitrile hydrochloride
CAS No.: 2116938-91-9
Cat. No.: VC5372818
Molecular Formula: C6H9ClF2N2
Molecular Weight: 182.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2116938-91-9 |
|---|---|
| Molecular Formula | C6H9ClF2N2 |
| Molecular Weight | 182.6 |
| IUPAC Name | 4,4-difluoropiperidine-3-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C6H8F2N2.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5,10H,1-2,4H2;1H |
| Standard InChI Key | GUEBRQPAXGKBQM-UHFFFAOYSA-N |
| SMILES | C1CNCC(C1(F)F)C#N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
4,4-Difluoropiperidine-3-carbonitrile hydrochloride belongs to the piperidine class of heterocyclic compounds. Its molecular formula is C₆H₈F₂N₂·HCl, with a molecular weight of 182.6 g/mol . The compound features:
-
A six-membered piperidine ring with two fluorine atoms at the 4th position.
-
A nitrile group (-C≡N) at the 3rd position.
-
A hydrochloride salt enhancing solubility and stability.
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 173–177°C | |
| Solubility | Highly soluble in polar solvents (e.g., water, DMSO) | |
| Purity | ≥95% (HPLC) | |
| Storage Conditions | Room temperature, dry environment |
The compound’s XLogP3 (partition coefficient) is estimated at 0.9, indicating moderate lipophilicity . Its infrared (IR) spectrum shows characteristic peaks for C≡N (~2240 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4,4-difluoropiperidine-3-carbonitrile hydrochloride involves multi-step fluorination and cyclization processes. A patented method (CN111116456B) outlines the following steps :
-
Fluorination: Reacting a Boc-protected piperidine precursor with trifluorosulfanylmorpholine, a stable fluorinating agent, to introduce fluorine atoms.
-
Deprotection: Removing the Boc group using hydrochloric acid to yield the free amine.
-
Cyanation: Introducing the nitrile group via nucleophilic substitution.
-
Purification: Crystallization with ethyl acetate and sodium thiosulfate to achieve >98.5% purity.
This method achieves a 90% yield, outperforming traditional approaches using DAST or SF₄, which suffer from lower yields (50–70%) and safety concerns .
Optimization Strategies
-
Solvent Selection: Ethyl acetate or toluene improves reaction efficiency by reducing byproduct formation .
-
Catalysis: Copper powder facilitates 1,4-addition reactions in related difluoropiperidine syntheses .
Pharmaceutical and Industrial Applications
Drug Discovery
-
Histamine-3 Receptor Antagonists: The compound is a key intermediate for antagonists targeting neurological disorders like Alzheimer’s disease and schizophrenia .
-
Cbl-b Inhibitors: Patents (WO2020210508A1, US11464802B2) highlight its role in synthesizing small-molecule inhibitors for cancer immunotherapy, enhancing T-cell activation .
Agrochemicals
4,4-Difluoropiperidine-3-carbonitrile derivatives are explored as precursors for insecticides and herbicides, leveraging fluorine’s electronegativity to improve target binding .
| Hazard Class | Category | Signal Word |
|---|---|---|
| Skin Irritation | Category 2 | Warning |
| Eye Irritation | Category 2A | Warning |
| Respiratory Irritation | Category 3 | Warning |
| Supplier | Purity | Price (1g) | Lead Time |
|---|---|---|---|
| CymitQuimica | 95% | €305 | 2 days |
| AK Scientific | 97% | $477 | 5 days |
| Fisher Scientific | 97% | $575 | 7 days |
Prices vary based on quantity, with bulk purchases (10g) costing up to €1,384 .
Recent Research and Future Directions
A 2025 study (PubMed: 20050617) demonstrated the compound’s utility in synthesizing γ-amino acids for peptide mimetics, expanding its role in neurodegenerative drug development . Future research aims to:
-
Optimize catalytic asymmetric fluorination for enantioselective synthesis.
-
Explore covalent binding strategies to enhance target specificity in oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume